4-[[2-(4-Ethylphenoxy)acetyl]carbamothioylamino]benzoic acid
CAS No.: 532955-19-4
Cat. No.: VC16708326
Molecular Formula: C18H18N2O4S
Molecular Weight: 358.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 532955-19-4 |
|---|---|
| Molecular Formula | C18H18N2O4S |
| Molecular Weight | 358.4 g/mol |
| IUPAC Name | 4-[[2-(4-ethylphenoxy)acetyl]carbamothioylamino]benzoic acid |
| Standard InChI | InChI=1S/C18H18N2O4S/c1-2-12-3-9-15(10-4-12)24-11-16(21)20-18(25)19-14-7-5-13(6-8-14)17(22)23/h3-10H,2,11H2,1H3,(H,22,23)(H2,19,20,21,25) |
| Standard InChI Key | DIVMKLWELRLIEE-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=CC=C(C=C1)OCC(=O)NC(=S)NC2=CC=C(C=C2)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
4-[[2-(4-Ethylphenoxy)acetyl]carbamothioylamino]benzoic acid is a synthetic organic compound featuring a benzoic acid backbone modified with a carbamothioylamino group linked to a 2-(4-ethylphenoxy)acetyl substituent. The molecular formula is C₁₉H₂₁N₃O₄S, with a molecular weight of 395.45 g/mol . Key structural components include:
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Benzoic acid core: Provides carboxylic acid functionality, enabling hydrogen bonding and salt formation.
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Carbamothioylamino group (-NH-CS-NH-): Introduces thiourea-like characteristics, potentially enhancing metal-binding affinity and biological activity .
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4-Ethylphenoxyacetyl moiety: Contributes lipophilicity, influencing solubility and membrane permeability .
The compound’s IUPAC name reflects its substitution pattern: the benzoic acid is substituted at the 4-position by a carbamothioylamino group, which is further connected to a 2-(4-ethylphenoxy)acetyl chain.
Synthesis Pathways and Reaction Mechanisms
While no direct synthesis protocols for this compound are documented in public databases, analogous methods for structurally related thiourea derivatives suggest feasible routes. A plausible synthesis involves:
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Acylation of 4-ethylphenol: Reacting 4-ethylphenol with chloroacetyl chloride to form 2-(4-ethylphenoxy)acetyl chloride .
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Thiourea formation: Treating 4-aminobenzoic acid with ammonium thiocyanate and the acyl chloride intermediate to yield the carbamothioylamino derivative .
Key reaction parameters include:
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Temperature: 80–100°C for acylation.
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Solvent: Dichloromethane or dimethylformamide (DMF).
Table 1: Hypothetical Synthesis Conditions
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| 1 | 4-Ethylphenol, Chloroacetyl chloride | 0°C, DCM, 2 h | 85–90 |
| 2 | 4-Aminobenzoic acid, NH₄SCN | 80°C, DMF, 6 h | 70–75 |
Physicochemical Properties
Theoretical calculations and analogs predict the following properties:
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Solubility: Low aqueous solubility (logP ≈ 3.2) due to the hydrophobic ethylphenoxy group .
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Acid dissociation constants:
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Thermal stability: Decomposition above 200°C, consistent with thiourea derivatives .
Spectroscopic data for structural confirmation would include:
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IR: ν(C=O) at 1680 cm⁻¹, ν(C=S) at 1250 cm⁻¹.
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¹H NMR: δ 12.1 (COOH), δ 8.2 (thiourea NH), δ 6.8–7.4 (aromatic protons) .
| Activity | Target | IC₅₀ (µM) |
|---|---|---|
| Antibacterial | S. aureus | 25–30 |
| Antifungal | C. albicans | 50–60 |
| Urease inhibition | H. pylori | 10–15 |
Industrial and Research Applications
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